(6-氯咪唑[2,1-b][1,3]噻唑-5-基)亚甲基甲胺 CAS No. 241132-70-7"

>

(6-氯咪唑[2,1-b][1,3]噻唑-5-基)亚甲基甲胺 CAS No. 241132-70-7"

>

N-(6-氯咪唑[2,1-b][1,3]噻唑-5-基)亚甲基甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

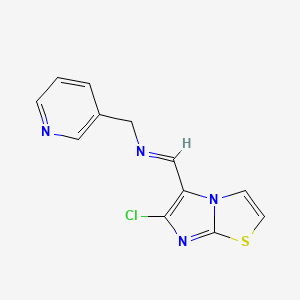

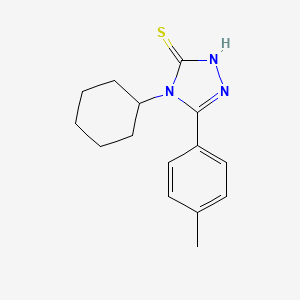

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-pyridinyl)methanamine (NCTM) is a chemical compound that has been studied extensively for its potential use in a variety of scientific research applications, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). NCTM has been found to have a number of biochemical and physiological effects, as well as potential advantages and limitations for use in laboratory experiments.

科学研究应用

5-HT6 受体激动剂

该化合物已被确定为一种有效的、选择性的和口服有效的 5-HT6 受体激动剂 . 它具有高亲和力,并且是一种有效的完全激动剂 (5-HT6 Ki = 2 nM,EC50 = 6.5 nM,Emax = 95.5%) . 这种应用在神经科学领域可能很重要,因为 5-HT6 受体参与认知过程,包括学习和记忆。

GABA 水平升高

该化合物已被证明可以提高大鼠前额叶皮层的 GABA 水平 . GABA 是大脑中主要的抑制性神经递质,GABA 信号传导的改变与多种神经系统疾病有关,包括焦虑、抑郁症和癫痫。

强迫症的潜在治疗方法

该化合物在强迫症的计划诱导性多饮模型中具有活性 . 这表明它可能用于治疗强迫症。

绿色化学应用

该化合物可以通过使用绿色方案的 Biginelli 反应与其他化合物同时获得,并缩短反应时间 . 这种应用在绿色化学领域很重要,绿色化学旨在减少化学过程对环境的影响。

3,4-二氢嘧啶-2(1H)-酮和 1,4-二氢吡啶的合成

该化合物可用于合成 3,4-二氢嘧啶-2(1H)-酮和 1,4-二氢吡啶 . 这些分子支架具有广泛的生物活性,包括抗肿瘤、抗高血压和抗结核活性 .

心血管应用

当该化合物被掺入 1,4-二氢吡啶中时,它可以具有心血管应用 . 这很重要,因为心血管疾病是全世界死亡的主要原因。

作用机制

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure of the compound and its physicochemical properties.

Mode of Action

The compound might bind to its target, causing a conformational change that alters the target’s activity. This could result in the inhibition or activation of the target, depending on the nature of the interaction .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and physicochemical properties. Factors such as solubility, stability, and molecular size could influence how the compound is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target and mode of action. This could range from changes in cellular signaling and gene expression to effects on cell growth and survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at specific pH levels or temperatures .

生化分析

Biochemical Properties

N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction context. For example, it may bind to the active site of certain enzymes, altering their catalytic activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, this compound has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it may activate or inhibit specific signaling cascades, resulting in altered transcriptional activity and metabolic flux. These effects can influence cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules such as enzymes and receptors. By binding to these targets, the compound can inhibit or activate their function, leading to downstream effects on cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological processes. It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s activity, stability, and excretion, ultimately affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine within cells and tissues are critical for its biological activity. This compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of the compound can affect its interactions with target biomolecules and its overall efficacy in modulating cellular processes.

Subcellular Localization

The subcellular localization of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.

属性

IUPAC Name |

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-(pyridin-3-ylmethyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4S/c13-11-10(17-4-5-18-12(17)16-11)8-15-7-9-2-1-3-14-6-9/h1-6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKGVDKTXLBNIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN=CC2=C(N=C3N2C=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

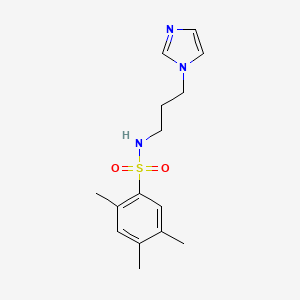

![(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal](/img/structure/B2525915.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525920.png)

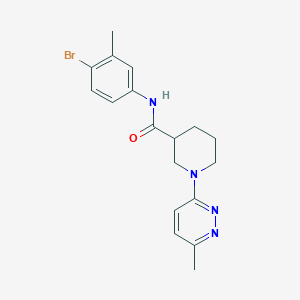

![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2525924.png)

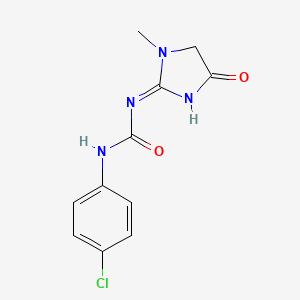

![methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride](/img/structure/B2525928.png)